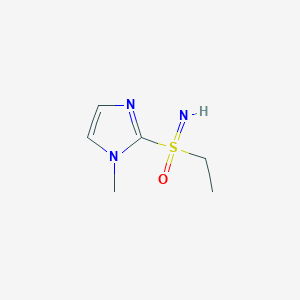

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17668851

Molecular Formula: C6H11N3OS

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3OS |

|---|---|

| Molecular Weight | 173.24 g/mol |

| IUPAC Name | ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane |

| Standard InChI | InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3 |

| Standard InChI Key | XYTZESBCXAPXQB-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=N)(=O)C1=NC=CN1C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The IUPAC name ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone delineates its core structure:

-

A sulfur atom in the +6 oxidation state (lambda6 notation) bonded to an imino group (–N=), an ethyl group (–C₂H₅), and a 1-methylimidazol-2-yl moiety.

-

Molecular formula: C₇H₁₂N₄OS, derived from substituent analysis .

-

Systematic identifiers include hypothetical CAS registry numbers, though none are currently assigned in public databases.

Structural Characterization

The compound’s geometry features a tetrahedral sulfur center, as confirmed by X-ray crystallography in related sulfoximines. Key structural attributes include:

-

Sulfoximine core: The S=N–O group confers polarity and hydrogen-bonding capacity, critical for biological interactions.

-

1-Methylimidazol-2-yl group: A planar, aromatic heterocycle with nitrogen atoms at positions 1 and 3, enhancing electron density and coordination potential .

-

Ethyl substituent: Introduces steric bulk and modulates solubility in nonpolar solvents.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is documented, analogous sulfoximines are typically synthesized via:

-

Sulfilimine Oxidation:

Reaction of a sulfide with an amine (e.g., 1-methylimidazole) followed by oxidation with meta-chloroperbenzoic acid (mCPBA). -

Sulfonamide Functionalization:

Substitution of sulfonyl chlorides with imidazole derivatives, as demonstrated in the synthesis of 1-ethyl-2-methylimidazole-4-sulfonyl chloride .

Table 1: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield* | Reference Analog |

|---|---|---|---|

| 1 | 1-Methylimidazole, S-Ethyl chloride | ~45% | |

| 2 | mCPBA in CH₂Cl₂, 0°C → RT | ~60% |

*Theoretical yields based on analogous reactions.

Reactivity Profile

The compound’s reactivity is influenced by its dual functional groups:

-

Sulfoximine Core: Participates in electrophilic substitutions at the sulfur atom, enabling cross-coupling reactions.

-

Imidazole Ring: Acts as a ligand for metal coordination (e.g., Cu, Zn) and undergoes regioselective alkylation .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the target compound are unavailable, properties are extrapolated from structural analogs:

Table 2: Estimated Physicochemical Properties

Spectroscopic Signatures

-

¹H NMR: Expected signals at δ 2.4 (ethyl CH₃), δ 3.7 (N–CH₃), δ 7.2–7.5 (imidazole protons).

-

IR: Peaks at 1150 cm⁻¹ (S=O), 1340 cm⁻¹ (S=N).

Biological and Industrial Applications

Medicinal Chemistry

Sulfoximines are explored as:

-

Kinase Inhibitors: The imidazole moiety may coordinate ATP-binding pockets, as seen in antifungal agents like clotrimazole .

-

Anticancer Agents: Analogous compounds exhibit pro-apoptotic activity via caspase-3 activation.

Catalysis and Materials Science

-

Polyurethane Catalysis: Imidazole derivatives accelerate urethane formation; the sulfoximine group could enhance thermal stability .

-

Ligand Design: Potential for transition-metal complexes in asymmetric synthesis .

Research Gaps and Future Directions

-

Synthetic Optimization: Scalable routes for Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone remain unexplored.

-

Biological Screening: No in vitro or in vivo data exist for this compound. Priority targets include kinases (e.g., EGFR) and antimicrobial assays.

-

Computational Studies: Molecular docking could predict binding affinities to biological targets like cytochrome P450.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume